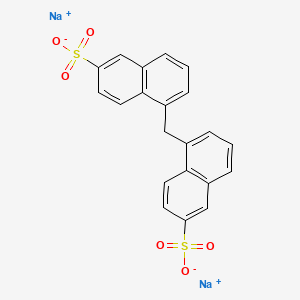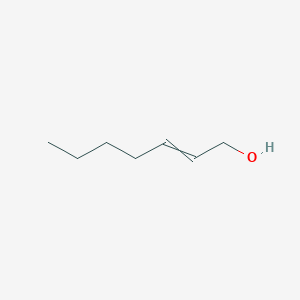
Hept-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-2-en-1-ol, also known as (E)-2-Hepten-1-ol, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. The compound is part of the family of unsaturated alcohols, which are known for their reactivity and versatility in chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hept-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of hept-2-enal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol with high purity .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of hept-2-enal. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The hydrogenation reaction is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Hept-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Hept-2-enal, Heptanoic acid
Reduction: Heptane
Substitution: Various substituted heptenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Hept-2-en-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Hept-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Hept-2-en-1-ol can be compared with other similar compounds, such as:
Hept-1-en-3-ol: Another unsaturated alcohol with a different position of the double bond and hydroxyl group.
Hept-3-en-2-ol: Similar structure but with the double bond and hydroxyl group in different positions.
Heptanol: A saturated alcohol with no double bonds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications .
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
hept-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
ASFYPVGAALGVNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
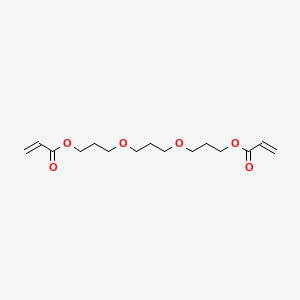

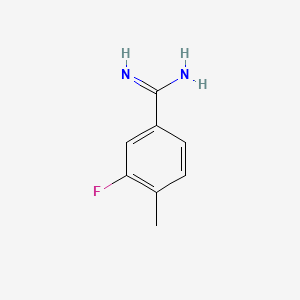
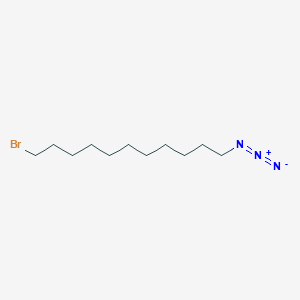


![2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)
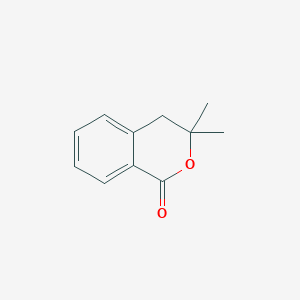
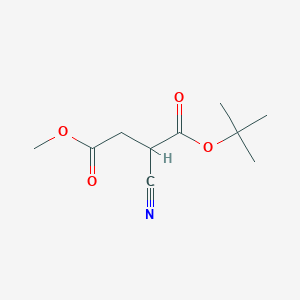
![Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12510266.png)
![3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B12510273.png)
